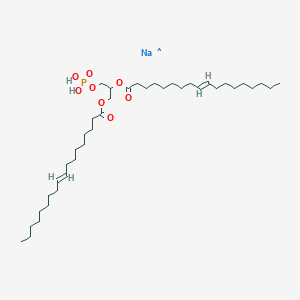

Phosphatidic Acid, Dioleoyl

Description

General Overview of Phosphatidic Acid as a Fundamental Lipid Mediator

Phosphatidic acid (PA) is the simplest glycerophospholipid, yet it functions as a critical signaling lipid and a central intermediate in the biosynthesis of all other glycerolipids in eukaryotes. portlandpress.comnih.govnih.gov Although a minor component of cellular membranes, typically constituting about 0.25% of phospholipids (B1166683), its cellular levels are tightly regulated and can change rapidly and transiently in response to various stimuli. portlandpress.comnih.govwikipedia.org This dynamic nature underscores its importance as a lipid mediator in diverse cellular functions ranging from cell growth and proliferation to stress responses. nih.govnih.gov

The production of signaling PA is primarily mediated by three enzymatic pathways:

Phospholipase D (PLD): This enzyme hydrolyzes structural phospholipids like phosphatidylcholine (PC) to generate PA. portlandpress.comyoutube.com

Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce PA. portlandpress.comnih.gov

Lysophosphatidic Acid Acyltransferase (LPAAT): This pathway involves the acylation of lysophosphatidic acid (LPA). youtube.com

Conversely, PA can be degraded by enzymes such as lipid phosphate (B84403) phosphatases (LPPs), which convert PA back to DAG, and phospholipase A (PLA), which removes a fatty acid to form lyso-PA. youtube.com This continuous cycle of synthesis and degradation allows for precise control over local PA concentrations, which is crucial for its signaling functions. portlandpress.comnih.gov

PA exerts its influence by interacting with a variety of protein targets. nih.gov Its unique physicochemical properties, including its small, negatively charged headgroup and cone-shaped structure, allow it to alter membrane curvature and create specific binding sites for proteins. nih.govnih.gov This interaction can lead to the recruitment of cytosolic proteins to membranes, modulation of enzyme activity, and regulation of vesicular trafficking. portlandpress.comnih.govnih.gov

Distinctive Roles and Characteristics of Dioleoyl Phosphatidic Acid Molecular Species

While phosphatidic acid is a class of lipids, the specific fatty acid chains attached to the glycerol (B35011) backbone give rise to different molecular species with distinct biological activities. nih.govwikipedia.org Dioleoyl Phosphatidic Acid (DOPA) is a PA species where both acyl chains are the unsaturated fatty acid, oleic acid (18:1). This seemingly subtle structural difference has significant functional consequences.

Research has highlighted that not all PA species have equivalent bioactivities. acs.org For instance, in the context of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation, different forms of PA can have opposing effects. acs.orgnih.gov Studies have suggested that unsaturated forms of PA, like DOPA, are activators of mTOR signaling, whereas saturated forms can be inhibitory. acs.org

The specific molecular structure of DOPA also influences its biophysical properties and interactions with other molecules. For example, in studies investigating intracellular calcium mobilization, dioleoyl PA was found to be the most efficacious among different PA species in increasing intracellular calcium concentration in certain cell lines. nih.gov This suggests that the presence of the two oleoyl (B10858665) chains facilitates a more effective interaction with cellular machinery, potentially including G-protein coupled receptors. nih.gov

Furthermore, the unique structure of DOPA can impact membrane dynamics. The presence of unsaturated fatty acids introduces kinks in the acyl chains, influencing membrane fluidity and the formation of specific lipid domains. These biophysical characteristics are crucial for DOPA's role in processes like membrane fusion and vesicle exocytosis. nih.gov

Table 1: Key Enzymes in Phosphatidic Acid Metabolism

| Enzyme Family | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Phospholipase D (PLD) | PA Production | Phosphatidylcholine | Phosphatidic Acid, Choline (B1196258) |

| Diacylglycerol Kinase (DGK) | PA Production | Diacylglycerol | Phosphatidic Acid |

| Lysophosphatidic Acid Acyltransferase (LPAAT) | PA Production | Lysophosphatidic Acid, Acyl-CoA | Phosphatidic Acid |

| Lipid Phosphate Phosphatase (LPP) | PA Degradation | Phosphatidic Acid | Diacylglycerol |

| Phospholipase A (PLA) | PA Degradation | Phosphatidic Acid | Lysophosphatidic Acid |

Table 2: Physicochemical Properties of Dioleoyl Phosphatidic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C39H73O8P | scbt.com |

| Molecular Weight | ~701.0 g/mol | nih.gov |

| Common Synonyms | 1,2-Dioleoyl-sn-glycero-3-phosphate | scbt.comnih.gov |

Compound Names Mentioned:

Dioleoyl Phosphatidic Acid

Phosphatidic Acid

Phosphatidylcholine

Diacylglycerol

Lysophosphatidic Acid

Oleic Acid

Glycerol

Phosphoric Acid

Properties

Molecular Formula |

C39H73NaO8P |

|---|---|

Molecular Weight |

724.0 g/mol |

InChI |

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17+,20-18+; |

InChI Key |

KHDHADSEKGCPKW-ZGWGUCJNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Origin of Product |

United States |

Biosynthesis and Catabolism of Dioleoyl Phosphatidic Acid

De Novo Synthesis Pathways

De novo synthesis is the primary mechanism for producing phosphatidic acid from simpler precursor molecules. portlandpress.comnih.gov Two main pathways contribute to this process, both culminating in the formation of phosphatidic acid, which can then be acylated with two oleoyl (B10858665) chains to form DOPA. researchgate.netwikipedia.org

The glycerol (B35011) 3-phosphate (G3P) pathway is the principal route for the de novo synthesis of phosphatidic acid in most organisms. nih.govresearchgate.net This pathway involves two sequential acylation steps, starting with the glycerol 3-phosphate backbone derived from glycolysis. youtube.com

First Acylation : The process begins with the enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the transfer of an acyl group from an acyl-CoA molecule to the sn-1 position of glycerol 3-phosphate. nih.govnih.gov This reaction forms 1-acyl-sn-glycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.gov For the synthesis of DOPA, the acyl-CoA donor in this step would ideally be oleoyl-CoA.

Second Acylation : The newly formed LPA is then acylated at the sn-2 position by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). researchgate.nettaylorandfrancis.com This step converts LPA into phosphatidic acid. nih.gov To yield dioleoyl phosphatidic acid, the LPAAT enzyme would utilize a second molecule of oleoyl-CoA.

Four isoforms of GPAT (GPAT1-4) have been identified in mammals, with GPAT1 and GPAT2 located in the mitochondrial outer membrane and GPAT3 and GPAT4 in the endoplasmic reticulum. nih.govnih.gov The specificity of these acyltransferases for particular fatty acyl-CoAs plays a significant role in determining the final fatty acid composition of the resulting phosphatidic acid. taylorandfrancis.com

An alternative de novo pathway begins with dihydroxyacetone phosphate (B84403) (DHAP), another intermediate of glycolysis. portlandpress.comresearchgate.net This pathway is particularly significant in certain tissues and cellular compartments. nih.gov

First Acylation : Dihydroxyacetone phosphate acyltransferase (DHAPAT) acylates DHAP at the sn-1 position to form 1-acyl-DHAP. researchgate.netresearchgate.net

Reduction : The 1-acyl-DHAP is then reduced to 1-acyl-sn-glycerol-3-phosphate (LPA) by the NADPH-dependent enzyme 1-acyldihydroxyacetone phosphate reductase. researchgate.netnih.gov

Second Acylation : This LPA molecule then enters the final step of the G3P pathway, where it is acylated by LPAAT at the sn-2 position to form phosphatidic acid. researchgate.netwikipedia.org

This pathway merges with the G3P pathway, and the final fatty acid composition, as in the case of DOPA, is determined by the acyl-CoAs available and the specificity of the acyltransferase enzymes. nih.gov

Table 1: Key Enzymes in De Novo Synthesis of Phosphatidic Acid

| Enzyme | Pathway | Reaction | Precursor(s) | Product(s) |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Glycerol 3-Phosphate | Acylation | Glycerol 3-Phosphate, Acyl-CoA | Lysophosphatidic Acid (LPA) |

| 1-Acyl-sn-Glycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT) | Glycerol 3-Phosphate / DHAP | Acylation | LPA, Acyl-CoA | Phosphatidic Acid (PA) |

| Dihydroxyacetone Phosphate Acyltransferase (DHAPAT) | Dihydroxyacetone Phosphate | Acylation | Dihydroxyacetone Phosphate, Acyl-CoA | 1-Acyl-DHAP |

| 1-Acyl-DHAP Reductase | Dihydroxyacetone Phosphate | Reduction | 1-Acyl-DHAP, NADPH | LPA |

Phospholipid Hydrolysis and Conversion Pathways

Dioleoyl phosphatidic acid can also be rapidly generated from the breakdown of existing structural phospholipids (B1166683) in the cell membrane, a process often triggered by extracellular signals.

Phospholipase D (PLD) is a key enzyme in signal transduction that catalyzes the hydrolysis of the terminal phosphodiester bond of glycerophospholipids. researchgate.netwikipedia.org When PLD acts on a phospholipid such as phosphatidylcholine (PC), it cleaves off the head group (choline, in this case), leaving behind phosphatidic acid. wikipedia.orgmerckmillipore.com

The fatty acid composition of the PA produced by PLD is identical to that of the substrate phospholipid. Therefore, for dioleoyl phosphatidic acid to be formed via this pathway, the substrate must be dioleoylphosphatidylcholine. nih.gov PLD activation is a critical step in numerous cellular processes, and the resulting PA acts as a lipid second messenger. wikipedia.orgnih.govnih.gov

A second major pathway for signal-induced PA formation involves the sequential action of two different enzymes. portlandpress.comresearchgate.net

Phospholipase C (PLC) Action : Upon receptor stimulation, PLC is activated and hydrolyzes the phosphodiester bond of phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgyoutube.comyoutube.com

Diacylglycerol Kinase (DGK) Action : The DAG molecule remains in the membrane, where it can be phosphorylated by a diacylglycerol kinase (DGK). wikipedia.orgnih.gov This phosphorylation event converts DAG into phosphatidic acid. researchgate.net

Similar to the PLD pathway, the fatty acid composition of the PA generated depends on the DAG precursor. To produce dioleoyl phosphatidic acid, the initial PIP2 must contain two oleoyl chains, leading to the formation of dioleoylglycerol, which is then phosphorylated by DGK. nih.gov This pathway is crucial for terminating DAG signaling while simultaneously generating the signaling lipid PA. nih.gov

Table 2: Pathways of Phospholipid Hydrolysis and Conversion

| Pathway | Key Enzymes | Initial Substrate | Intermediate(s) | Final Product |

| PLD-Mediated Hydrolysis | Phospholipase D (PLD) | Structural Phospholipids (e.g., Dioleoyl-PC) | None | Dioleoyl Phosphatidic Acid |

| PLC/DGK Pathway | Phospholipase C (PLC), Diacylglycerol Kinase (DGK) | Phosphoinositides (e.g., Dioleoyl-PIP2) | Dioleoylglycerol (DAG) | Dioleoyl Phosphatidic Acid |

Enzymatic Interconversion and Degradation

The cellular levels of dioleoyl phosphatidic acid are tightly controlled, not only by its synthesis but also by its conversion into other lipids or its complete degradation.

Conversion to Diacylglycerol : Phosphatidic acid can be dephosphorylated by enzymes known as lipid phosphate phosphohydrolases (LPPs), also called phosphatidate phosphatases (PAPs). wikipedia.orgnih.gov This reaction converts PA back into DAG and is a critical step in the synthesis of other major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911), as well as triacylglycerols. wikipedia.orgnih.gov

Conversion to Lysophosphatidic Acid : Phospholipase A (PLA) enzymes can hydrolyze one of the acyl chains from the phosphatidic acid backbone. wikipedia.org If the acyl chain at the sn-2 position is removed by a PLA2, the resulting product is 1-oleoyl-lysophosphatidic acid. This process is important for lipid remodeling and generating other signaling molecules.

Formation of CDP-Diacylglycerol : For the synthesis of phospholipids like phosphatidylinositol and cardiolipin (B10847521), PA is first converted to CDP-diacylglycerol by the enzyme CDP-DAG synthase. portlandpress.comportlandpress.com

These enzymatic activities ensure that the concentration of dioleoyl phosphatidic acid is dynamically regulated to meet the cell's metabolic and signaling needs. portlandpress.com

Dephosphorylation to Diacylglycerol (DAG) by Phosphatidic Acid Phosphohydrolase (PAP)

One of the central catabolic routes for phosphatidic acid is its dephosphorylation to diacylglycerol (DAG). nih.govnih.gov This reaction is catalyzed by the enzyme phosphatidic acid phosphohydrolase (PAP), also known as phosphatidate phosphatase. nih.govnih.gov PAP enzymes are categorized into two main types: Mg²⁺-dependent (PAP1) and Mg²⁺-independent (PAP2). nih.gov

The PAP1 enzymes, such as those encoded by the PAH1 gene in yeast and the lipin family of proteins in mammals, play a crucial role in the de novo synthesis of glycerolipids. nih.govnih.gov By converting phosphatidic acid to DAG, PAP1 channels the metabolic flow towards the synthesis of triacylglycerols (TAGs) and other phospholipids like phosphatidylethanolamine and phosphatidylcholine. nih.govwikipedia.org This pathway is essential for energy storage and the maintenance of membrane composition.

The reaction catalyzed by PAP is a critical regulatory point in lipid metabolism. nih.gov The product, DAG, is not only a precursor for lipid synthesis but also a potent second messenger that can activate protein kinase C (PKC). nih.govnih.gov Conversely, the substrate, phosphatidic acid, is itself a signaling molecule involved in processes like cell growth and vesicular trafficking. nih.gov Therefore, the activity of PAP enzymes directly influences the balance between these two signaling lipids, thereby controlling a multitude of cellular processes. nih.gov

Table 1: Key Enzymes in Dioleoyl Phosphatidic Acid Dephosphorylation

| Enzyme | Type | Cofactor Requirement | Cellular Location (Examples) | Primary Function in PA Metabolism |

| Phosphatidic Acid Phosphohydrolase 1 (PAP1) / Lipins | PAP1 | Mg²⁺ dependent | Cytosol, Endoplasmic Reticulum, Nucleus nih.gov | Dephosphorylation of PA to DAG for lipid synthesis and signaling. nih.govnih.gov |

| Phosphatidic Acid Phosphohydrolase 2 (PAP2) / LPPs | PAP2 | Mg²⁺ independent | Plasma Membrane wikipedia.org | Dephosphorylation of various lipid phosphates, including PA. wikipedia.org |

Deacylation to Lysophosphatidic Acid (LPA) by Phospholipase A (PLA)

Dioleoyl phosphatidic acid can also be catabolized through the removal of one of its fatty acid chains, a process known as deacylation. This reaction is carried out by phospholipase A (PLA) enzymes, resulting in the formation of lysophosphatidic acid (LPA). nih.govwikipedia.org There are two main types of PLA enzymes based on the position of the fatty acid they cleave: phospholipase A1 (PLA1) hydrolyzes the fatty acid at the sn-1 position, while phospholipase A2 (PLA2) acts on the sn-2 position. nih.govnih.gov

The generation of LPA from phosphatidic acid is a significant pathway for producing this bioactive lipid mediator. nih.gov LPA exerts its effects by binding to specific G protein-coupled receptors, initiating a wide range of cellular responses. nih.gov Research has identified specific PLA1 enzymes that show a preference for phosphatidic acid as a substrate, highlighting a dedicated pathway for LPA production. nih.govnih.gov For instance, a novel phosphatidic acid-selective PLA1 has been cloned and characterized, and its expression is observed in several human tissues, suggesting a role in LPA production for physiological processes. nih.gov

While both PLA1 and PLA2 can potentially act on phosphatidic acid, certain isoforms exhibit substrate selectivity. The bovine testis, for example, contains a well-studied phosphatidic acid-preferring phospholipase A1 (PA-PLA1). nih.gov The products of this reaction, LPA and a free fatty acid, are both biologically active molecules, further underscoring the importance of this catabolic pathway in cell signaling. nih.govnih.gov

Further Phosphorylation to Diacylglycerol Pyrophosphate (DGPP)

In some organisms, particularly plants and yeast, phosphatidic acid can undergo further phosphorylation to form diacylglycerol pyrophosphate (DGPP). nih.govavantiresearch.com This reaction is catalyzed by the enzyme phosphatidic acid kinase (PAK). nih.gov DGPP is a unique phospholipid that is typically found at very low levels in unstimulated cells but can be rapidly synthesized in response to various stimuli, such as osmotic stress. nih.gov

The conversion of phosphatidic acid to DGPP represents an important signaling pathway. nih.gov While phosphatidic acid itself is a signaling molecule, its phosphorylation to DGPP alters the physicochemical properties of the lipid, including its charge and its effect on membrane curvature. nih.gov This suggests that the conversion to DGPP serves to attenuate or modify the original phosphatidic acid signal. avantiresearch.comnih.gov

The metabolic pathway is reversible, as DGPP can be dephosphorylated back to phosphatidic acid by the enzyme DGPP phosphatase (DPP), which has been identified in both Arabidopsis thaliana and Saccharomyces cerevisiae. nih.govsigmaaldrich.com The gene encoding the PAK enzyme, however, has not yet been identified, which has limited the genetic analysis of this pathway. nih.gov The transient nature of DGPP formation points to its role as a tightly regulated signaling molecule in response to specific cellular stresses. nih.gov

Table 2: Key Metabolites in the Catabolism of Dioleoyl Phosphatidic Acid

| Metabolite | Abbreviation | Formation Pathway from DOPA | Key Functions |

| Diacylglycerol, Dioleoyl | DAG | Dephosphorylation by Phosphatidic Acid Phosphohydrolase (PAP). nih.gov | Precursor for lipid synthesis (e.g., triacylglycerols, phospholipids); second messenger activating PKC. nih.govwikipedia.org |

| Lysophosphatidic Acid, Oleoyl | LPA | Deacylation by Phospholipase A (PLA). nih.gov | Bioactive lipid mediator, signaling through G protein-coupled receptors. nih.gov |

| Diacylglycerol Pyrophosphate, Dioleoyl | DGPP | Phosphorylation by Phosphatidic Acid Kinase (PAK). nih.gov | Signaling molecule in plants and yeast, involved in stress responses. nih.govavantiresearch.com |

Cellular and Subcellular Dynamics of Dioleoyl Phosphatidic Acid

Principles of Dynamic Localization within Biomembranes

The localization of phosphatidic acid, including DOPA, is not static but is dynamically regulated by a balance of synthesis, degradation, and transport between organelles. nih.govmdpi.com The distinct physicochemical characteristics of PA are central to its role in cellular dynamics.

Biophysical Properties:

Molecular Shape: PA possesses a unique conical shape due to its small, highly charged phosphomonoester head group relative to the cross-sectional area of its two acyl chains. frontiersin.orgnih.gov This geometry induces negative curvature in the membrane, influencing processes that require membrane bending and remodeling, such as vesicle fission and fusion. frontiersin.orgrupress.org

Charge: The phosphate (B84403) head group carries a negative charge, enabling it to recruit and interact with cytosolic proteins, tethering them to specific membrane locations for signaling events. frontiersin.orgrupress.org

Spatiotemporal Control: The cellular levels of PA are tightly regulated and can change rapidly and transiently in specific locations in response to various stimuli. mdpi.com This localized production is achieved by the compartmentalization of PA-synthesizing enzymes, such as phospholipase D (PLD) and diacylglycerol kinases (DGKs), and PA-degrading enzymes. rupress.orgnih.gov This spatiotemporal control ensures that DOPA and other PA species can act as localized signaling hubs without altering the bulk properties of the entire membrane. rupress.org Recent technological advances, such as optogenetic tools, have enabled the precise generation of PA on specific organelle membranes, confirming that localized pools of PA have distinct physiological roles. rupress.org

Organelle-Specific Pools and Functional Compartmentalization

Phosphatidic acid, and by extension DOPA, is not uniformly distributed throughout the cell. Instead, it forms distinct pools within the membranes of various organelles, where it performs specialized functions. rupress.orgnih.gov The acyl chain composition of PA, such as the dioleoyl configuration, can influence its specific functions and interactions within these compartments. rupress.org

The plasma membrane (PM) is a primary site of signal-induced PA production. nih.gov

Signaling Hub: Enzymes like phospholipase D (PLD) are activated at the PM in response to extracellular signals, leading to the rapid and localized generation of PA. nih.govnih.gov This PA pool acts as a second messenger, recruiting and activating a variety of downstream effector proteins. frontiersin.orgnih.gov Research using optogenetic tools has demonstrated that the plasma membrane pool of PA is particularly crucial for attenuating the oncogenic Hippo signaling pathway. rupress.org

Membrane Trafficking: PA generated at the PM is involved in regulating membrane trafficking events, including endocytosis. frontiersin.org For instance, the ligand-induced endocytosis of the epidermal growth factor receptor (EGFR) requires PA generated by PLD1. frontiersin.org

Inter-organelle Communication: Fluorescent lipid reporters have shown that PA produced at the plasma membrane can be rapidly trafficked to the endoplasmic reticulum, highlighting the dynamic exchange between these compartments. rupress.org

The endoplasmic reticulum (ER) is a central hub for lipid synthesis, and it maintains a significant pool of PA, including DOPA. nih.govnih.gov

Biosynthetic Precursor: PA in the ER serves as a fundamental precursor for the synthesis of nearly all other major classes of glycerophospholipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), as well as triacylglycerols for energy storage. nih.govnih.gov

Lipid Droplet Biogenesis: The ER is the site of lipid droplet (LD) formation. PA's conical shape and its influence on membrane curvature are critical for the budding of LDs from the ER membrane. nih.govnih.govresearchgate.net Studies in yeast have shown that an increased concentration of PA on the ER can promote the formation of "supersized" lipid droplets. nih.gov

Regulation of Gene Expression: The level of PA in the ER can regulate the expression of genes involved in lipid metabolism. For example, an increase in ER-associated PA can derepress the expression of the INO1 gene, which is involved in inositol (B14025) synthesis. nih.gov

The Golgi apparatus is another key site of PA function, primarily related to vesicular trafficking.

Vesicle Formation: PA is critically involved in the fission of transport vesicles from the Golgi cisternae. nih.gov The enzyme PLD is found on Golgi membranes, where its production of PA facilitates the budding of vesicles required for transport through the secretory pathway. nih.gov

Structural Integrity: The synthesis of other lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) on Golgi membranes is dependent on PLD activity. This PIP2 pool is essential for maintaining the structural integrity of the Golgi apparatus. nih.gov

Regulation of Trafficking: The levels of PA and its metabolite diacylglycerol (DAG) are tightly regulated at the Golgi to control the biogenesis of transport carriers. nih.gov Pathways of phospholipid synthesis that consume DAG are active in Golgi-enriched fractions, highlighting a mechanism for fine-tuning the lipid composition required for membrane trafficking. nih.gov

While most PA is synthesized in the ER, mitochondria can also synthesize PA and import it from the ER. nih.gov This mitochondrial pool of PA is essential for the organelle's structure and function.

Mitochondrial Dynamics: PA plays a dual role in regulating mitochondrial dynamics. It stimulates outer mitochondrial membrane fusion while inhibiting mitochondrial division (fission). nih.govresearchgate.net PA inhibits the GTPase activity of the fission-promoting protein Drp1, preventing the division of the mitochondrial network. nih.govresearchgate.net

Precursor for Cardiolipin (B10847521): Within the inner mitochondrial membrane, PA is the direct precursor for the synthesis of cardiolipin, a signature phospholipid of mitochondria that is crucial for the structure of cristae and the function of the electron transport chain. nih.govresearchgate.net

Signaling Platform: The mitochondrial surface acts as a signaling platform where PA and related lipids regulate numerous pathways, impacting metabolism, cell death, and neurodegenerative diseases. nih.gov

Once thought to be confined to cytoplasmic membranes, PA is now known to exist and function within the nucleus. nih.govnih.gov

Dynamic Nuclear Pools: The levels of PA within the nucleus are dynamic and respond to various stimuli. nih.govnih.gov This nuclear PA can be generated by enzymes associated with the nucleus or transported into the nucleus from extranuclear sources. nih.gov

Regulation of Nuclear Events: Nuclear PA interacts with proteins involved in key nuclear functions. nih.gov It has been shown to affect the nuclear translocation of signaling proteins and interact with transcription factors, thereby influencing gene expression. nih.govnih.gov For example, in plants, PA has been reported to interact with the gibberellin receptor GID1, affecting its translocation into the nucleus. nih.gov

Table 1: Organelle-Specific Functions of Dioleoyl Phosphatidic Acid (as a species of PA)

| Organelle | Key Functions | Research Findings |

|---|---|---|

| Plasma Membrane | Second messenger signaling; Regulation of endocytosis; Inter-organelle communication | The PM pool of PA is critical for Hippo pathway signaling. rupress.org PA is required for EGFR endocytosis. frontiersin.org |

| Endoplasmic Reticulum | Precursor for phospholipid and triacylglycerol synthesis; Lipid droplet biogenesis; Regulation of gene expression | Increased PA in the ER promotes larger lipid droplets. nih.gov PA levels in the ER regulate lipid metabolism genes like INO1. nih.gov |

| Golgi Apparatus | Vesicle fission and budding; Maintenance of structural integrity; Regulation of protein transport | PA generated by PLD is essential for vesicle formation. nih.gov PA levels modulate post-Golgi trafficking. nih.gov |

| Mitochondria | Regulation of fusion and fission; Precursor for cardiolipin synthesis; Signaling platform | PA promotes mitochondrial fusion and inhibits fission by interacting with Drp1. nih.govresearchgate.net |

| Nucleus | Regulation of gene expression; Control of protein translocation | Nuclear PA levels are dynamic and respond to stimuli. nih.govnih.gov PA interacts with transcription factors and nuclear import machinery. nih.gov |

Lipid Droplet Association

Dioleoyl phosphatidic acid (DOPA), a specific molecular species of phosphatidic acid (PA), plays a significant and multifaceted role in the dynamics of lipid droplets (LDs), which are central organelles for neutral lipid storage and energy homeostasis. wikipedia.org The involvement of PA in LD biology ranges from biogenesis and nucleation at the endoplasmic reticulum (ER) to the regulation of LD size through coalescence.

The biogenesis of lipid droplets originates from the ER, where neutral lipids, primarily triacylglycerols (TAGs), are synthesized and accumulate between the leaflets of the ER membrane. youtube.com Phosphatidic acid is a critical intermediate in this process. It is produced through the sequential acylation of glycerol-3-phosphate and stands at a metabolic junction, leading either to the synthesis of all membrane phospholipids (B1166683) or, after dephosphorylation to diacylglycerol (DAG), to the formation of TAG. molbiolcell.orgnih.gov Enzymes such as glycerol-3-phosphate acyltransferases (GPATs) and acylglycerol-phosphate acyltransferases (AGPATs) at the ER are responsible for PA synthesis. nih.govnih.gov This localized production of PA at sites of LD formation is considered a key step, creating bioactive lipid intermediates that influence the assembly of protein complexes required for LD nucleation. nih.gov

Research in yeast has highlighted the importance of the phosphatidate phosphatase Pah1p (the ortholog of mammalian lipins), which converts PA to DAG. The recruitment of Pah1p to the ER in the vicinity of nascent lipid droplets is a regulated step essential for driving TAG synthesis and subsequent LD biogenesis. molbiolcell.org The accumulation of PA, along with DAG, in the ER membrane is thought to generate the necessary membrane curvature and provide a platform for the binding of proteins that facilitate the budding of the nascent LD towards the cytosol. nih.gov

Furthermore, the levels of phosphatidic acid directly influence the size of lipid droplets. Studies in yeast have shown that mutations leading to an increase in cellular PA levels result in the formation of "supersized" lipid droplets, which can be up to 50 times the volume of those in wild-type cells. nih.gov This phenomenon is attributed to the ability of PA to facilitate the coalescence of smaller, contacting lipid droplets. nih.govnih.gov While the phospholipid monolayer surrounding LDs, particularly phosphatidylcholine (PC), typically shields them from fusing, the fusogenic nature of the cone-shaped PA molecule can overcome this barrier, promoting the merging of droplets. nih.govfrontiersin.org In vitro experiments using artificial lipid droplets have provided direct evidence that PA can induce the fusion of these structures. nih.gov

Table 1: Key Proteins in Phosphatidic Acid-Related Lipid Droplet Dynamics This table is interactive. You can sort and filter the data.

| Protein/Enzyme Family | Organism/System | Function in Relation to PA and Lipid Droplets | Reference(s) |

|---|---|---|---|

| Lipins (e.g., Pah1p) | Yeast, Mammals | Dephosphorylate PA to produce DAG, a crucial step for TAG synthesis and LD formation. Recruitment to the ER/LD interface is a key regulatory step. | molbiolcell.orgnih.gov |

| GPATs/AGPATs | Eukaryotes | Catalyze the synthesis of PA from glycerol-3-phosphate at the ER, providing the precursor for both phospholipids and neutral lipids destined for LDs. | nih.govnih.govnih.gov |

| Seipin | Eukaryotes | Essential for normal LD biogenesis. Seipin-deficient cells show altered PA levels and localization. It is thought to help organize sites of LD formation. | nih.govmolbiolcell.org |

| DGAT1/DGAT2 | Eukaryotes | Catalyze the final step of TAG synthesis from DAG. Their activity is downstream of PA metabolism and central to LD core formation. | youtube.com |

Mechanisms of Inter-organelle Transfer

The distinct lipid composition of cellular organelles necessitates a complex network of lipid trafficking to maintain membrane homeostasis and support organelle biogenesis. Dioleoyl phosphatidic acid, as both a key biosynthetic precursor and a signaling molecule, is actively transported between different membrane compartments. frontiersin.org While vesicular trafficking plays a role, a significant portion of PA transport occurs through non-vesicular mechanisms, primarily at membrane contact sites (MCSs). nih.govnih.gov

MCSs are regions where the membranes of two organelles are held in close proximity (typically 10-30 nm), allowing for the direct exchange of small molecules like lipids and calcium without the fusion of the membranes themselves. nih.gov This mode of transport is mediated by lipid transfer proteins (LTPs), which can shuttle individual lipid molecules through the aqueous cytoplasm from a donor to an acceptor membrane. nih.govfrontiersin.orgnih.gov

Several families of LTPs have been implicated in the transport of phosphatidic acid.

Phosphatidylinositol Transfer Proteins (PITPs): Originally named for their ability to transfer phosphatidylinositol (PI), certain members of the PITP family are now known to also bind and transfer PA. nih.govwikipedia.org A prominent example is the Class II PITP known as PITPNC1 (also called RdgBβ), which has been shown to bind and transfer PA in preference to phosphatidylcholine. nih.gov This dual specificity is proposed to be central to a lipid exchange cycle that fuels signal transduction pathways. For instance, at ER-plasma membrane contact sites, LTPs are thought to facilitate the anterograde transfer of PI from the ER to the plasma membrane and, in a balanced retrograde step, return PA from the plasma membrane back to the ER for the resynthesis of PI. nih.govnih.gov This cycle is crucial for replenishing the PI pools necessary for generating phosphoinositide second messengers. nih.gov

Plant-Specific Transporters: In plant cells, the biogenesis of photosynthetic membranes in chloroplasts requires extensive lipid trafficking from the ER. nih.gov Studies in Arabidopsis have identified proteins like TGD2 (trigalactosyldiacylglycerol2), which is located in the inner chloroplast envelope and specifically binds phosphatidic acid. nih.gov TGD2 is believed to be a key component of a transport complex responsible for importing PA and other ER-derived lipids into the chloroplast, highlighting a specialized non-vesicular transport pathway. nih.govfrontiersin.org

Other LTPs: The family of oxysterol-binding protein (OSBP)-related proteins (ORPs) and other LTPs like the extended synaptotagmins (E-Syts) are also key players at MCSs, facilitating the exchange of various lipids. nih.gov While often studied for their role in sterol or PI(4)P transport, the integrated nature of lipid metabolism at these sites suggests they may indirectly or directly influence PA distribution. nih.govnih.gov

The mechanism of transfer by these proteins can vary, from simple shuttling of a single lipid molecule within a hydrophobic cavity to more complex exchange cycles where the transfer of one lipid is coupled to the counter-transport of another. frontiersin.orgnih.gov This non-vesicular transport allows for rapid and targeted delivery of dioleoyl phosphatidic acid, enabling cells to swiftly alter the lipid composition of specific membranes in response to metabolic or signaling cues. nih.gov

Table 2: Examples of Proteins Involved in Inter-organelle Transfer of Phosphatidic Acid This table is interactive. You can sort and filter the data.

| Protein | Family | Organism/System | Function/Mechanism | Reference(s) |

|---|---|---|---|---|

| PITPNC1 (RdgBβ) | Class II PITP | Mammals | Binds and transfers both PA and PI. Implicated in the retrograde transport of PA from the plasma membrane to the ER. | nih.govnih.gov |

| PITPα / PITPβ | Class I PITP | Mammals | Primarily transfer PI and PC, but are central to the PI/PA cycle that maintains phosphoinositide signaling, requiring PA return to the ER. | wikipedia.orgnih.gov |

| TGD2 | TGD | Arabidopsis thaliana | A PA-binding protein of the inner chloroplast envelope, part of a complex for importing ER-derived lipids into the plastid. | nih.gov |

| ORP5 / ORP8 | ORP | Mammals, Yeast (Osh6) | Mediate PS/PI(4)P exchange at ER-PM contact sites, demonstrating the principle of lipid counter-exchange that may apply to PA transport. | nih.gov |

Dioleoyl Phosphatidic Acid in Intracellular Signaling Networks

Role as a Lipid Second Messenger

Phosphatidic acid is a well-established lipid second messenger, a small molecule that relays signals from receptors on the cell surface to target molecules inside the cell. nih.govnumberanalytics.comnih.govsemanticscholar.orgresearchgate.net The levels of PA in a cell can increase rapidly, often within minutes, in response to a wide array of stimuli, including growth factors, hormones, and various stresses like osmotic and oxidative stress. mdpi.comnih.gov This rapid, transient increase in PA concentration is a hallmark of its function in signaling. nih.gov

The generation of PA as a second messenger occurs primarily through two enzymatic pathways:

Phospholipase D (PLD) Pathway : PLD catalyzes the hydrolysis of structural phospholipids (B1166683) like phosphatidylcholine (PC) to directly produce PA. numberanalytics.comsemanticscholar.org

Phospholipase C (PLC) / Diacylglycerol Kinase (DGK) Pathway : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). numberanalytics.comsemanticscholar.org DAG is then phosphorylated by diacylglycerol kinase (DGK) to form PA. mdpi.comsemanticscholar.org

Dioleoyl PA, with its two oleoyl (B10858665) acyl chains, is one of the specific molecular species of PA that can be generated. For instance, treatment of cells with lysophosphatidic acid (LPA) has been shown to dramatically increase the amount of 18:1-18:1 (dioleoyl) PA. nih.gov This demonstrates the dynamic and specific nature of PA production in response to external signals. Once generated, PA can be metabolized to lysophosphatidic acid or diacylglycerol, further expanding its signaling capabilities. nih.gov

The function of PA as a second messenger is multifaceted. It can alter the physical properties of membranes, such as their charge and curvature, which can influence membrane trafficking and the localization of proteins. mdpi.comrupress.org Furthermore, PA directly binds to and modulates the activity of a diverse array of target proteins, including kinases, phosphatases, and other signaling molecules, thereby propagating the signal downstream. mdpi.comnih.govnih.gov

Direct Protein Interactions and Effector Modulation

A primary mechanism through which dioleoyl phosphatidic acid exerts its signaling influence is by directly binding to and modulating the function of various effector proteins. mdpi.comnih.govnih.gov These interactions are often dependent on specific PA-binding domains within the target proteins and can lead to changes in enzymatic activity, protein localization, or the formation of signaling complexes. nih.gov

Phosphatidic acid is a key regulator of numerous protein kinases and phosphatases, central components of signaling pathways that control a vast range of cellular activities. nih.govnih.govnih.gov

The mechanistic target of rapamycin (B549165) (mTOR) is a critical protein kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and protein synthesis. nih.govnih.gov Phosphatidic acid is a significant positive regulator of mTOR signaling, specifically the mTORC1 complex. nih.govnih.gov

While it was initially thought that PA activates mTORC1 through direct binding, more recent evidence suggests a more complex mechanism. nih.gov Studies have shown that PA can signal through the ERK signaling pathway to activate mTORC1. nih.gov Furthermore, PA generated by phospholipase D (PLD) is implicated in this process. nih.gov For example, mechanical stimuli like resistance exercise can increase intracellular PA levels, which in turn contributes to the activation of mTOR-dependent signaling. nih.gov In cell culture experiments, soy-derived PA was found to be a potent stimulator of mTOR signaling, leading to a significant increase in the phosphorylation of the downstream target, p70S6 kinase. nih.gov

Ribosomal protein S6 kinase (S6K) is a downstream effector of mTOR and plays a crucial role in protein synthesis and cell growth. nih.gov Phosphatidic acid has been shown to activate S6K, in some cases through an mTOR-independent mechanism. nih.gov Membrane-soluble dioleoyl-PA can elicit robust, time- and dose-dependent increases in S6K enzymatic activity. nih.gov This activation is linked to cellular processes such as leukocyte chemotaxis, where S6K mediates the necessary cytoskeletal actin polymerization. nih.gov Both extracellularly added PA and intracellularly produced PA via PLD can activate S6K. nih.gov

In plants, phosphatidic acid is a key signaling molecule in the response to the hormone abscisic acid (ABA), which regulates processes like stomatal closure. pnas.orgnih.govresearchgate.net Phosphatidic acid directly interacts with and regulates the activity of ABSCISIC ACID INSENSITIVE 1 (ABI1), a protein phosphatase 2C (PP2C) that acts as a negative regulator of ABA signaling. pnas.orgnih.gov

The binding of PA to ABI1 has several consequences:

It inhibits the phosphatase activity of ABI1. pnas.orgnih.gov

It promotes the association of ABI1 with the plasma membrane. pnas.orgnih.gov

By inhibiting a negative regulator, PA binding to ABI1 effectively promotes ABA signaling. pnas.orgnih.gov Deletion and mutational analyses have identified a specific arginine residue (R73) in the N-terminal region of ABI1 as essential for this interaction. pnas.org The lack of ABA-induced PA production in PLDα1-null plants leads to a decreased association of ABI1 with the plasma membrane, highlighting the importance of this specific PA-protein interaction in the ABA signaling pathway. pnas.orgnih.gov

Table 1: Effect of Dioleoyl PA on ABI1 Phosphatase Activity This table is based on illustrative data from research findings and is for informational purposes.

| Condition | Relative ABI1 Activity (%) | Key Finding |

|---|---|---|

| Control (No Lipid) | 100 | Baseline phosphatase activity. |

| + Dioleoyl PA (100 µM) | ~50 | Dioleoyl PA significantly inhibits ABI1 activity. pnas.orgnih.gov |

| ABI1 R73A Mutant + Dioleoyl PA | ~100 | The R73A mutation abolishes the inhibitory effect of PA, indicating this residue is crucial for binding. pnas.org |

In plants, maintaining sodium and potassium homeostasis is critical for tolerance to salt stress. nih.govresearchgate.netembopress.orgnih.gov The Salt Overly Sensitive (SOS) pathway is a primary mechanism for extruding excess sodium ions. nih.govembopress.orgresearchgate.net Recent research has revealed that phosphatidic acid is a key regulator of this pathway. nih.govembopress.orgnih.gov

Under salt stress, PA binds to the protein kinase SOS2, a central component of the SOS pathway. nih.govembopress.orgnih.gov This interaction promotes both the activity and the plasma membrane localization of SOS2. nih.govembopress.orgnih.gov Activated SOS2 then phosphorylates and activates the Na+/H+ antiporter SOS1, which facilitates sodium efflux from the cell. nih.govembopress.org

Furthermore, PA-activated SOS2 also phosphorylates SOS3-like calcium-binding protein 8 (SCaBP8). nih.govnih.gov This phosphorylation event lessens the inhibitory effect of SCaBP8 on the potassium channel AKT1, thereby promoting potassium influx. nih.govnih.gov Thus, through its interaction with SOS2, phosphatidic acid plays a dual role in promoting Na+ efflux and K+ influx, which is essential for maintaining ion homeostasis under salt stress. nih.govnih.gov

Table 2: Summary of Dioleoyl Phosphatidic Acid Interactions in Signaling This table summarizes the key protein interactions and their functional outcomes discussed in this article.

| Target Protein | Signaling Pathway | Effect of PA Interaction | Cellular Outcome |

|---|---|---|---|

| mTOR | mTORC1 Signaling | Activation (potentially via ERK pathway) | Promotion of cell growth and protein synthesis. nih.govnih.gov |

| S6 Kinase (S6K) | mTOR/S6K Pathway | Activation | Stimulation of protein synthesis and cell migration. nih.gov |

| ABI1 | Abscisic Acid (ABA) Signaling | Inhibition of phosphatase activity and membrane recruitment | Promotion of ABA responses (e.g., stomatal closure). pnas.orgnih.gov |

| SOS2 | Salt Overly Sensitive (SOS) Pathway | Activation and membrane recruitment | Enhancement of salt tolerance via Na+ efflux and K+ influx. nih.govembopress.orgnih.gov |

Protein Kinases and Phosphatases

Protein Kinase C (PKC) Isotype Activation

Phosphatidic acid (PA) is a crucial lipid second messenger that can differentially activate various isotypes of Protein Kinase C (PKC), a family of enzymes critical for regulating a multitude of cellular processes. The activation profile of PKC isotypes by PA is not uniform and can be influenced by other factors, such as the presence of calcium ions (Ca2+). nih.gov

In cell-free assays using COS cells overexpressing specific PKC isoforms, PA was shown to activate PKC-alpha (α), PKC-epsilon (ε), and PKC-zeta (ζ) isotypes. nih.gov The diacylglycerol-insensitive PKC-zeta was most potently activated by PA in the absence of Ca2+. nih.gov Conversely, the activation of PKC-alpha by PA was strongly dependent on the presence of Ca2+. nih.gov The activation of PKC-epsilon by PA was not significantly affected by Ca2+ levels. nih.gov

The interaction between PA and PKC-zeta is particularly noteworthy. PA not only stimulates the phosphorylation of specific substrates by PKC-zeta but also induces a physical binding that results in an upward shift in the electrophoretic mobility of the PKC-zeta enzyme. This mobility shift is unique to the PA-PKC-zeta interaction and is not observed with other acidic lipids or with the alpha and epsilon isotypes. nih.gov These findings suggest that under conditions of basal intracellular Ca2+, PA may serve as a primary physiological activator for the PKC-zeta isotype. nih.gov

Table 1: Differential Activation of PKC Isotypes by Phosphatidic Acid (PA)

| PKC Isotype | Activation by PA | Calcium (Ca2+) Dependence | Reference |

|---|---|---|---|

| PKC-alpha (α) | Strong | Highly dependent on Ca2+ presence | nih.gov |

| PKC-epsilon (ε) | Strong | Unaffected by Ca2+ | nih.gov |

| PKC-zeta (ζ) | Strongest | Inhibited by Ca2+ (at ≥ 0.1 µM) | nih.gov |

Small G Proteins

Small G proteins, also known as small GTPases, function as molecular switches in a wide array of cellular signaling pathways. The Rho family of small GTPases is a key regulator of processes like cell proliferation, cytoskeletal remodeling, and transcriptional regulation. nih.gov Their activity is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, leading to the protein's active state. nih.gov Phosphatidic acid has been implicated in signaling pathways involving these small G proteins, often acting upstream or in parallel to influence their activation and downstream effects.

In the context of plant biology, Rho-of-plants (ROP) GTPases are central signaling nodes. nih.gov There is substantial evidence that phosphatidic acid is involved in the regulation of ROP-mediated signaling pathways, particularly those linked to cellular defense and development. frontiersin.org ROPs, in their active GTP-bound state, can interact with and activate downstream effector proteins. One such critical effector is the NADPH oxidase, known in plants as respiratory burst oxidase homolog (Rboh). frontiersin.orgnih.gov PA can directly bind to Rboh proteins, and this interaction is often synergistic with the activation provided by ROPs, leading to the production of reactive oxygen species (ROS). frontiersin.org This interplay highlights a mechanism where lipid messengers (PA) and small G proteins (ROPs) converge to regulate crucial enzymatic activity at the plasma membrane. nih.govfrontiersin.org

NADPH Oxidase Activation and Reactive Oxygen Species (ROS) Generation

Phosphatidic acid is a key regulator of NADPH oxidase activity and the subsequent generation of reactive oxygen species (ROS), a critical component of both plant and mammalian signaling. nih.govoup.com In plants, PA produced by enzymes like diacylglycerol kinase 5 (DGK5) directly binds to the NADPH oxidase RBOHD. nih.gov This binding enhances the stability of the RBOHD protein by preventing its degradation, which in turn boosts the production of ROS in response to stimuli like chitin. nih.gov Specific arginine residues within the RbohD protein have been identified as essential for this PA binding and for the subsequent activation of the enzyme. oup.com

Similarly, in mammalian systems, lipid messengers are known to activate NADPH oxidase. researchgate.net For instance, ceramide 1-phosphate, another signaling lipid, stimulates ROS production by activating NADPH oxidase, a process that involves the translocation of cytosolic subunits like p47phox to the membrane. researchgate.net In plants, PA's role is well-defined, where it acts as a direct binding activator of the enzyme, leading to increased ROS generation. oup.com This PA-mediated activation of NADPH oxidase is a crucial upstream event in signaling cascades, such as the abscisic acid (ABA) pathway that governs stomatal closure. oup.com

Alpha-Synuclein (B15492655) Binding and Aggregation (Specific to Dioleoyl PA)

Dioleoyl phosphatidic acid (DOPA), the specific form of PA with two 18:1 acyl chains, demonstrates a remarkable selectivity and potency in its interaction with alpha-synuclein (α-syn), a protein intrinsically linked to Parkinson's disease. nih.gov Among various PA species tested, DOPA (18:1/18:1-PA) exhibits the strongest binding affinity for the α-syn protein. nih.gov

This high-affinity binding has profound functional consequences. DOPA significantly promotes the conformational change of α-syn from its native random coil state to an α-helical structure. nih.gov Furthermore, it markedly accelerates the aggregation of α-syn, leading to the formation of multimeric and proteinase K-resistant species, which are hallmarks of the pathological aggregates found in neurodegenerative diseases. nih.govnih.gov When compared to other forms of PA, such as 16:0/18:1-PA, dioleoyl PA is more effective at inducing these structural changes and promoting aggregation. nih.gov This specificity suggests that the unsaturated nature of the dioleoyl acyl chains is critical for this potent interaction, positioning DOPA as a key lipid modulator in the initial stages of α-syn misfolding and aggregation. nih.govfrontiersin.org

Table 2: Effect of Dioleoyl Phosphatidic Acid (18:1/18:1-PA) on Alpha-Synuclein

| Parameter | Observation with Dioleoyl PA | Comparison with other PA species (e.g., 16:0/18:1-PA) | Reference |

|---|---|---|---|

| Binding Affinity | Strongest binding to α-synuclein | Stronger than other species tested | nih.gov |

| Structural Change | Enhances transition from random coil to α-helix | More effective at inducing helical structure | nih.gov |

| Aggregation | Strongly induces and accelerates aggregation | More marked acceleration of multimer formation | nih.govnih.gov |

Ion Channel Modulation

Phosphatidic acid, as a charged phospholipid component of cell membranes, has been reported to modulate the activity of various ion channels. nih.gov Its role as a signaling lipid extends to directly or indirectly influencing the gating and conductance properties of these critical membrane proteins. The local concentration of PA in the membrane can alter the physical properties of the lipid bilayer, which in turn can affect the conformational state of embedded channels. This positions PA, alongside other signaling lipids like phosphoinositides, as an important regulator of cellular excitability and ion homeostasis. frontiersin.org

A significant and specific role for phosphatidic acid has been identified in the regulation of the mechanosensitive ion channel PIEZO2. nih.govnih.gov Research has unveiled that PA and its metabolite, lysophosphatidic acid (LPA), act as endogenous negative regulators of PIEZO2. nih.gov Intracellular application of PA leads to the inhibition of PIEZO2 channel activity. nih.gov This inhibitory effect is selective, as the closely related PIEZO1 channel is not affected by PA. nih.govnih.gov

This regulatory pathway can be initiated by the enzyme phospholipase D (PLD), which generates PA at the plasma membrane. nih.gov Optogenetic activation of PLD, which increases local PA concentration, results in the inhibition of PIEZO2 currents. Conversely, inhibiting PLD activity leads to an increase in PIEZO2 activity and enhanced mechanical sensitivity in mouse behavioral models. nih.gov These findings identify phosphatidic acid as a selective endogenous inhibitor of PIEZO2, highlighting a novel lipid-mediated mechanism for tuning mechanosensation. nih.govnih.gov

Table 3: Regulation of PIEZO Channels by Phosphatidic Acid (PA)

| Channel | Effect of Intracellular PA | Regulatory Pathway | Reference |

|---|---|---|---|

| PIEZO1 | No inhibition observed | Not affected | nih.govnih.gov |

| PIEZO2 | Inhibition of channel activity | Negatively regulated by PLD-generated PA | nih.govnih.gov |

Potassium Channel Activity

Dioleoyl phosphatidic acid (DOPA) has been identified as a significant modulator of potassium (K+) channel activity, influencing neuronal electrical signaling. elifesciences.org Research has demonstrated that phosphatidic acid (PA) can alter the gating of voltage-gated potassium (Kv) channels through two distinct mechanisms. Firstly, the negative charge inherent to PA contributes to a generic shift in the membrane voltage. Secondly, and more specifically, the negatively charged headgroup of PA interacts directly with the voltage-sensing domain of the potassium channel, promoting a closed state. elifesciences.org

Studies on ATP-sensitive potassium (KATP) channels in the heart have shown that PA can increase channel activity and decrease their sensitivity to ATP inhibition. nih.gov This modulation by PA, an anionic phospholipid, is similar to the effects observed with phosphatidylinositols, suggesting a common mechanism of electrostatic interaction. However, PA also induces a unique gating kinetic pattern, characterized by a decreased mean open time, distinguishing its action from other regulatory lipids. nih.gov Furthermore, investigations into the TWIK-related K+ (TREK) channel subfamily have revealed that phospholipase D2 (PLD2) specifically potentiates TREK1 and TREK2 channels through the local production of PA. cornell.edu This specificity is achieved through the direct binding of PLD2 to the C-terminus of these channels, a mechanism not observed with the related TRAAK channel or with PLD1. cornell.edu

Table 1: Effects of Dioleoyl Phosphatidic Acid on Potassium Channel Activity

| Channel Type | Observed Effect | Mechanism |

|---|---|---|

| Voltage-gated potassium (Kv) channels | Alters gating, promotes closed state | Generic voltage shift and specific interaction with voltage sensor. elifesciences.org |

| ATP-sensitive potassium (KATP) channels | Increases activity, decreases ATP sensitivity | Electrostatic interaction, unique impact on gating kinetics. nih.gov |

| TREK1 and TREK2 channels | Potentiation of channel activity | Localized production of PA by PLD2, which directly binds to the channels. cornell.edu |

Lysophosphatidic Acid Receptor Interactions

Dioleoyl phosphatidic acid can interact with lysophosphatidic acid (LPA) receptors, acting as a partial agonist. nih.govnih.gov Studies in C6 glioma and L2071 fibroblast cells have shown that DOPA increases intracellular calcium concentration ([Ca2+]i). nih.gov This effect is mediated through endogenous LPA receptors that are sensitive to the antagonist Ki16425 and coupled to pertussis toxin (PTX)-sensitive G proteins. nih.gov The efficacy of different PA species in eliciting this calcium response was found to be dependent on the acyl chain, with dioleoyl PA (18:1) being the most potent, followed by dipalmitoyl PA (16:0) and dimyristoyl PA (14:0). nih.gov

In C6 glioma cells, DOPA was also found to induce morphological changes, specifically the reversion of isoproterenol-induced cell morphology. nih.gov This effect was inhibited by the LPA1/LPA3 receptor antagonist Ki16425, further supporting the involvement of LPA receptors. nih.gov Interestingly, another LPA1/LPA3 antagonist, VPC32183, only blocked the PA-induced morphological changes and not those induced by LPA itself. nih.gov This suggests a nuanced interaction of DOPA with the LPA receptor system. Furthermore, the morphological changes induced by DOPA were not sensitive to pertussis toxin, indicating coupling to PTX-insensitive G proteins in this context, in contrast to the calcium signaling pathway. nih.gov

Influence on Membrane Organization and Remodeling

Modulation of Membrane Curvature and Structure

The molecular shape of dioleoyl phosphatidic acid plays a crucial role in modulating membrane curvature, a key factor in various cellular processes. Due to its small headgroup relative to its two acyl chains, PA is considered a "cone-shaped" lipid that can induce negative membrane curvature when incorporated into a lipid bilayer. frontiersin.orgnih.gov This property is fundamental to its role in membrane dynamics.

The local generation of PA is a critical regulatory mechanism for intracellular membrane transport. nih.gov The phase properties of unsaturated PA are highly dependent on the local ionic environment. At cytosolic conditions (pH 7.2, low Mg2+), it behaves as a cylindrical, bilayer-preferring lipid. However, under conditions typical of the intra-Golgi apparatus (mildly acidic pH, presence of Ca2+), it adopts a shape that favors non-bilayer structures, thereby promoting membrane curvature. nih.gov This ability to alter membrane topology is thought to be a direct biophysical mechanism by which PA regulates membrane fission and fusion events. nih.gov

Regulation of Membrane Fusion and Fission Processes

Dioleoyl phosphatidic acid is a key regulator of membrane fusion and fission, processes essential for intracellular transport and organelle dynamics. Its ability to induce negative membrane curvature facilitates the formation of non-bilayer intermediates that are critical for the merging and splitting of membranes. frontiersin.orgnih.gov

In the context of mitochondrial outer membrane fusion, PA interacts with and recruits mitofusins, large GTPases that mediate this process. frontiersin.org A significant portion of this PA is generated locally through the conversion of cardiolipin (B10847521) by the mitochondrial phospholipase D (MitoPLD). frontiersin.org During exocytosis, the regulated secretion of hormones and neurotransmitters, PA synthesis at the plasma membrane is required for a late stage in the fusion of secretory granules. nih.gov Specifically, phospholipase D1 (PLD1) is activated upon stimulation and produces PA at the docking sites of secretory granules. nih.gov This localized production of PA is believed to facilitate the transition from opposed bilayers to a hemifused state, where the outer leaflets of the vesicle and plasma membrane merge. nih.gov

Control of Vesicular Trafficking Pathways

The influence of dioleoyl phosphatidic acid on membrane curvature and fusion/fission events directly translates into its control over vesicular trafficking pathways. Vesicular transport is the primary mechanism for moving molecules between different cellular compartments and to and from the plasma membrane. nih.govnih.gov

PA is involved in the regulation of vesicle transport from the Golgi apparatus. nih.govnih.gov The formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the endoplasmic reticulum, involves the generation of PA by phospholipase D2 (PLD2) to drive the final scission of the vesicle from the Golgi membrane. nih.gov

Dioleoyl phosphatidic acid plays a significant role in both endocytosis, the process of internalizing substances, and exocytosis, the process of releasing substances from the cell. nih.govnih.gov

In endocytosis, the conversion of lysophosphatidic acid (LPA) to PA by enzymes like endophilin is hypothesized to induce negative spontaneous monolayer curvature, which is a critical step in the fission of endocytic vesicles from the plasma membrane. nih.gov

During exocytosis, particularly of large dense-core granules, the production of PA by phospholipase D1 (PLD1) at the plasma membrane is essential for the fusion process. nih.gov Reducing the levels of endogenous PA impairs the formation of fusion-competent granules, highlighting the critical role of this lipid in the final stages of secretion. nih.gov This function is directly linked to PA's ability to alter membrane curvature and promote the necessary membrane rearrangements for fusion. nih.gov

COPI Vesicle Formation

Dioleoyl phosphatidic acid (DOPA), as a species of phosphatidic acid (PA), is implicated in the intricate process of vesicle formation by the Coat Protein I (COPI) complex. COPI vesicles are essential for retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER) and for transport between Golgi cisternae. nih.gov The formation of these vesicles is a highly regulated process involving specific proteins and lipids, with PA playing a crucial role, particularly in the fission step, where the vesicle pinches off from the parent membrane.

Research has identified that the enzyme phospholipase D2 (PLD2) is responsible for generating the PA required for COPI vesicle formation. nih.govnih.gov This PA then works in concert with a protein known as Brefeldin-A ADP-Ribosylated Substrate (BARS) to induce the membrane curvature necessary for vesicle budding and fission. nih.gov

The mechanism involves a sequential lipid conversion. Initially, PLD2 converts phosphatidylcholine (PC) to PA. nih.gov Following this, another enzyme, lipid phosphate (B84403) phosphatase 3 (LPP3), converts the newly formed PA into diacylglycerol (DAG). nih.gov This two-step lipid modification is critical for the progression of vesicle fission.

Interestingly, the geometry of the phosphatidic acid molecule, specifically the length of its acyl chains, influences its function in the fission process. Studies have shown that while various forms of PA can promote the initial stages of fission, only PA with shortened acyl chains can effectively support the late stage of fission. uky.eduuky.edu This suggests a model where different lipid shapes are required for distinct steps of membrane deformation. While dioleoyl phosphatidic acid contains long, unsaturated acyl chains, the findings emphasize the importance of shorter-chain PAs and DAG in the final steps of creating a separate vesicle. uky.eduuky.edu This highlights a sophisticated mechanism where the specific lipid structure is tailored to the dynamic requirements of membrane remodeling during transport.

Table 1: Key Factors in COPI Vesicle Fission

| Component | Class | Role in COPI Vesicle Fission | Citation |

| Phosphatidic Acid (PA) | Lipid | Required for the fission stage; works with BARS to induce membrane curvature. Shorter acyl chains are critical for late-stage fission. | nih.govuky.edu |

| Diacylglycerol (DAG) | Lipid | Acts after PA in late-stage fission; also requires shorter acyl chains for optimal function. | nih.govuky.edu |

| Phospholipase D2 (PLD2) | Enzyme | Generates PA from phosphatidylcholine at the site of vesicle formation. | nih.govnih.gov |

| Lipid Phosphate Phosphatase 3 (LPP3) | Enzyme | Converts PA to DAG, a subsequent step in the fission process. | nih.gov |

| BARS | Protein | Cooperates with PA to drive membrane curvature and vesicle fission. | nih.gov |

| ARF1 | Protein | A small GTPase that regulates the recruitment of the COPI coat to the membrane. | nih.gov |

PIN Protein Recycling and Polar Transport

In the plant kingdom, the directional flow of the hormone auxin, known as polar auxin transport, is fundamental for development, patterning, and responses to environmental cues. cam.ac.ukembopress.org This directional transport is mediated by the polar localization of PIN-FORMED (PIN) auxin efflux carriers on the plasma membrane. cam.ac.uknih.gov Phosphatidic acid (PA) has emerged as a key lipid signaling molecule that regulates the activity and recycling of these PIN proteins. nih.govresearchgate.net

The subcellular dynamics of PIN proteins involve continuous endocytic recycling, which allows for rapid changes in their polarity in response to signals. embopress.orgnih.gov Research in Arabidopsis has revealed a direct signaling pathway where PA modulates PIN protein function. Phospholipase D (PLD) activity generates PA in the plasma membrane, which then directly interacts with and regulates a serine/threonine protein kinase called PINOID (PID). nih.govresearchgate.net

The binding of PA to PID enhances the kinase's ability to phosphorylate the PIN2 auxin transporter. nih.gov This phosphorylation does not necessarily change the location of PIN2 but rather increases its auxin efflux activity. nih.gov This entire cascade—from PLD activation to PA production, PID activation, and subsequent PIN2 phosphorylation—is a critical mechanism for remodeling auxin distribution, particularly in response to environmental challenges like salt stress. nih.gov By activating auxin efflux, this pathway allows the plant to adjust its root growth and adapt to unfavorable conditions. nih.gov

Furthermore, PA also interacts with protein phosphatase 2A (PP2A), an enzyme that has an antagonistic effect to PID by dephosphorylating PIN proteins. nih.govresearchgate.net This dual regulation by PA on both a kinase (PID) and a phosphatase (PP2A) highlights its central role in fine-tuning the phosphorylation status, and therefore the activity, of PIN transporters to control the precise flow of auxin. researchgate.net

Table 2: Phosphatidic Acid's Role in the PIN-PID Signaling Pathway

| Molecule | Type | Function | Interaction with PA | Citation |

| PIN-FORMED (PIN) Proteins | Transporter | Mediate the directional, cell-to-cell efflux of auxin. | Activity is regulated by PA-dependent phosphorylation. | cam.ac.uknih.gov |

| PINOID (PID) | Kinase | Phosphorylates PIN proteins, enhancing their auxin efflux activity. | Directly binds to PA, which increases its kinase activity toward PIN2. | nih.govresearchgate.net |

| Phospholipase D (PLD) | Enzyme | Generates PA from phospholipids like phosphatidylcholine in the plasma membrane. | N/A (Produces PA) | nih.govresearchgate.net |

| Protein Phosphatase 2A (PP2A) | Phosphatase | Dephosphorylates PIN proteins, antagonizing PID activity. | Binds to PA, which modulates its phosphatase activity. | nih.govresearchgate.net |

Mediation of Calcium Homeostasis and Ionophoretic Activity

Dioleoyl phosphatidic acid (DOPA) plays a significant role in regulating intracellular calcium (Ca2+) levels, a fundamental aspect of cellular signaling. It has been shown to function through two distinct but potentially related mechanisms: by acting as a direct carrier of calcium ions across membranes (ionophoretic activity) and by activating cell surface receptors.

Investigations using large unilamellar vesicle systems have demonstrated that DOPA can act as a calcium ionophore, facilitating the transport of Ca2+ across phospholipid bilayers. liposomes.canih.gov The uptake of calcium into these vesicles was shown to be dependent on the presence of DOPA in the membrane. liposomes.ca The characteristics of this DOPA-mediated Ca2+ transport were found to be similar to those of the well-known fungal calcium ionophore, A23187. liposomes.canih.gov This suggests that localized increases in DOPA concentration within a biological membrane could create a direct pathway for calcium influx.

In addition to its ionophoretic capabilities, DOPA can also modulate intracellular Ca2+ concentration ([Ca2+]i) by interacting with cellular signaling pathways. Studies in C6 rat glioma and L2071 mouse fibroblast cells found that DOPA was highly effective at increasing [Ca2+]i. nih.gov When compared with other phosphatidic acid variants, dioleoyl PA (with 18:1 acyl chains) was the most potent, followed by dipalmitoyl PA (16:0) and dimyristoyl PA (14:0). nih.gov

Further research suggests that DOPA exerts this effect by acting as a partial agonist on endogenous lysophosphatidic acid (LPA) receptors. nih.gov This receptor-mediated mechanism was shown to be coupled to pertussis toxin-sensitive G(i/o)-type G proteins. nih.gov In C6 glioma cells, the calcium response induced by DOPA could be completely blocked by Ki16425, a specific inhibitor of LPA1/LPA3 receptors, confirming that DOPA utilizes these receptors to trigger calcium release. nih.gov This dual capacity—acting as both an ionophore and a receptor agonist—positions DOPA as a versatile lipid mediator in the complex regulation of calcium homeostasis.

Table 3: Efficacy of Different Phosphatidic Acids in Increasing Intracellular Ca2+

| Compound | Acyl Chain Composition | Efficacy in Increasing [Ca2+]i | Mechanism | Cell Lines Studied | Citation |

| Dioleoyl Phosphatidic Acid (DOPA) | 18:1 (unsaturated) | Most efficacious | Partial agonist at LPA receptors; Ionophore | C6 glioma, L2071 fibroblasts | nih.gov |

| Dipalmitoyl Phosphatidic Acid | 16:0 (saturated) | Moderate efficacy | Agonist at LPA receptors | C6 glioma, L2071 fibroblasts | nih.gov |

| Dimyristoyl Phosphatidic Acid | 14:0 (saturated) | Lower efficacy | Agonist at LPA receptors | C6 glioma, L2071 fibroblasts | nih.gov |

Dioleoyl Phosphatidic Acid in Physiological Responses and Biological Processes

Abiotic Stress Responses in Organisms

Plants, being sessile organisms, have evolved sophisticated signaling networks to cope with a range of abiotic stresses. DOPA has been identified as a key signaling molecule in these pathways, translating environmental cues into adaptive physiological responses.

Salinity Stress Adaptation and Ion Homeostasis

High soil salinity poses a significant threat to plant growth and productivity by causing both osmotic stress and ion toxicity. The ability of plants to maintain ion homeostasis, particularly the balance of sodium (Na⁺) and potassium (K⁺), is crucial for salt tolerance.

Recent research has pinpointed a direct role for DOPA in regulating key components of the salt stress response in the model plant Arabidopsis thaliana. The Salt Overly Sensitive (SOS) pathway is a primary mechanism for Na⁺ extrusion from the cell. Studies have shown that various molecular species of phosphatidic acid, including dioleoyl PA (di18:1 PA), can bind strongly to SOS2, a core protein kinase in the SOS pathway. embopress.org This interaction is crucial for the proper functioning of the SOS pathway, which helps to maintain a low cytosolic Na⁺ concentration.

Furthermore, the protein phosphatase 2C ABI1, a negative regulator of abscisic acid (ABA) signaling which is heavily involved in stress responses, exhibits a preferential binding to dioleoyl PA over other PA molecular species. nih.gov This suggests a specific regulatory function for DOPA in modulating ABA-dependent salt stress responses.

In Arabidopsis, the protein kinase SOS2 has been found to bind to several molecular species of PA, with strong binding observed for dioleoyl PA (di18:1 PA). embopress.org This interaction is significant as the production of certain PA species is induced by salt stress, highlighting a direct link between the accumulation of specific PAs and the activation of salt tolerance mechanisms. embopress.org

| Organism | Stress | Key Finding | Reference |

| Arabidopsis thaliana | Salinity | Dioleoyl PA (di18:1 PA) binds strongly to the protein kinase SOS2, a key regulator of ion homeostasis. | embopress.org |

| Arabidopsis thaliana | Salinity | The protein phosphatase ABI1, a negative regulator of ABA signaling, preferentially binds to dioleoyl PA. | nih.gov |

Cold and Freezing Tolerance Mechanisms

Low temperatures, including both chilling and freezing, can cause significant damage to plant cells by altering membrane fluidity and cellular metabolism. Plants have developed mechanisms to acclimate to cold and increase their freezing tolerance.

Phosphatidic acid is known to accumulate rapidly in response to cold stress. frontiersin.org While much of the research has focused on the general increase in PA, specific studies have begun to elucidate the role of particular PA molecular species. In barley (Hordeum vulgare) seedlings, pre-treatment with dioleoyl-PA was found to enhance the production of hydrogen peroxide (H₂O₂) under short-term chilling stress. conicet.gov.ar H₂O₂ is a key signaling molecule in plant stress responses, suggesting that DOPA may play a role in initiating or modulating cold stress signaling cascades.

The involvement of phospholipase D (PLD) in cold-induced PA production is complex, with different PLD isoforms playing distinct roles. nih.gov The specific fatty acid composition of the resulting PA molecules, including the presence of oleic acid, is thought to be critical for its function in signaling and membrane stabilization during cold stress.

| Organism | Stress | Key Finding | Reference |

| Hordeum vulgare (Barley) | Chilling | Pre-treatment with dioleoyl-PA enhanced hydrogen peroxide (H₂O₂) production. | conicet.gov.ar |

Drought and Water Deficit Responses

Drought is a major environmental factor limiting plant growth and agricultural productivity. Plants respond to water deficit through a variety of physiological and molecular mechanisms, many of which are regulated by the hormone abscisic acid (ABA).

The general accumulation of phosphatidic acid is a well-documented response to drought and water deficit. nih.govfrontiersin.orgunrc.edu.ar This increase in PA is mediated by both phospholipase D (PLD) and diacylglycerol kinase (DGK) pathways. frontiersin.org As mentioned previously, the ABA signaling component ABI1 shows a preference for binding to dioleoyl PA, suggesting a specific role for this PA species in drought responses, which are largely ABA-mediated. nih.gov

While direct evidence for the specific accumulation of dioleoyl PA under drought is still emerging, the known interaction with key drought signaling proteins strongly implies its importance. Further research focusing on the lipidomic changes, specifically the molecular species of PA, during drought stress will be crucial to fully understand the role of DOPA in this process.

Wounding and Mechanical Stress Responses

Plants can be subjected to various forms of mechanical stress, from insect bites to wind damage. In response to wounding, plants activate a complex set of defense mechanisms, including the production of signaling molecules like jasmonic acid (JA).

Phospholipase D and the subsequent production of phosphatidic acid have been implicated in the plant's response to wounding. researchgate.netusfq.edu.ec Studies have shown that PLD activity is often localized to the ruptured cells following wounding. researchgate.net However, the specific molecular species of PA produced and their direct roles in downstream signaling pathways, such as JA biosynthesis and the activation of defense genes, are still under investigation. While the general involvement of PA is established, the specific contribution of dioleoyl PA in the intricate network of wound signaling remains an area for future research.

Hyperosmotic Stress Adaptation

Hyperosmotic stress, which occurs when the water potential of the soil is lower than that of the plant's roots, is a common component of both salt and drought stress. Plants respond to hyperosmotic stress by accumulating osmolytes and activating signaling pathways to restore cellular water balance.

The production of phosphatidic acid is a rapid response to hyperosmotic stress in various plant species. oup.comnih.gov In the green alga Chlamydomonas, hyperosmotic stress leads to the accumulation of PA containing the fatty acid 18:1n7, which is structurally similar to the oleic acid (18:1n9) found in dioleoyl PA. researchgate.net This suggests that PA species with monounsaturated fatty acids may be particularly important in the response to changes in osmotic potential. As with other stresses, the specific roles of different PA molecular species, including dioleoyl PA, in hyperosmotic stress adaptation in higher plants require further detailed investigation.

Biotic Stress and Defense Mechanisms

In addition to abiotic challenges, plants are constantly interacting with a wide range of organisms, including pathogenic microbes and herbivorous insects. Plants have evolved a sophisticated immune system to defend against these biotic threats.

Phosphatidic acid has been recognized as a key signaling molecule in plant defense against pathogens. nih.gov Its production is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), leading to the activation of downstream defense responses. These responses can include the production of reactive oxygen species (ROS), the reinforcement of cell walls, and the synthesis of antimicrobial compounds.

The specificity of PA signaling in biotic stress may also lie in its molecular composition. For instance, sphingosine (B13886) kinases (SPHKs), which are involved in plant defense signaling, exhibit strong binding to 18:1/18:1 PA (dioleoyl PA). nih.govfrontiersin.org This interaction suggests that DOPA may be a key component in the signaling cascade that leads to an effective defense response. The binding of specific PA species to different target proteins allows for a nuanced and appropriate response to various types of biotic stress.

| Organism | Stress | Key Finding | Reference |